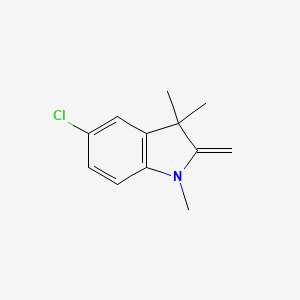
Methyl m-tolyl sulfide
Vue d'ensemble
Description
“Methyl m-tolyl sulfide” is also known as “4-(Methylthio)toluene”. It’s an organic compound with the linear formula CH3C6H4SCH3 . It’s typically used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
The synthesis of “Methyl m-tolyl sulfide” has been reported in various studies. For instance, one method involves the reaction of hydrosulfide anion with an alkyl halide . Another method involves the reaction of thiourea with an alkyl halide .
Molecular Structure Analysis
The molecular structure of “Methyl m-tolyl sulfide” consists of a toluene ring with a methylthio group attached. The molecular weight is 138.23 g/mol . The SMILES string representation is CSc1ccc©cc1 .
Chemical Reactions Analysis
“Methyl m-tolyl sulfide” can undergo various chemical reactions. For example, it can be oxidized to form “Methyl p-tolyl sulfoxide” under certain conditions . The oxidation process can be catalyzed by different substances, such as a heteroscorpionate Ru (II)-aqua complex .
Physical And Chemical Properties Analysis
“Methyl m-tolyl sulfide” is a liquid at room temperature. It has a refractive index of 1.573 (lit.) and a density of 1.027 g/mL at 25 °C (lit.) . Its boiling point is 52-54 °C/1 mmHg (lit.) .
Applications De Recherche Scientifique
Chromatographic Analysis : Methyl p-tolyl sulfide (MTS) is utilized in chromatographic methods for determining certain chemicals. For example, it's used in gas-liquid chromatography for determining peracids in the presence of hydrogen peroxide (Furia et al., 1984). Similarly, it's involved in a high-performance liquid chromatography method for determining peroxyacetic acid in aqueous solutions (Pinkernell et al., 1994).
Organic Synthesis : Methylthiomethyl p-tolyl sulfone, closely related to methyl m-tolyl sulfide, is a valuable reagent in the preparation of various organic compounds. Its utilization spans across the synthesis of S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters (OguraKatsuyuki et al., 1983).
Catalysis in Chemical Reactions : Methyl p-tolyl sulfide has been used in studies related to catalysis. For instance, its oxidation with hydrogen peroxide catalyzed by chiral Schiff base-vanadium complexes has been researched, yielding specific enantiomers of methyl p-tolyl sulfoxide (Głuszyńska et al., 2004).
Application in Enantioselective Processes : Research on enantioselective oxidation of methyl p-tolyl sulfide has been conducted to understand stereochemical aspects in chemical synthesis. This involves the formation of different enantiomers of sulfoxides (Zhao et al., 2003).
Spectroscopy and Theoretical Studies : Studies also include the examination of the internal dynamics of methyl p-tolyl sulfoxide in the gas phase using rotational spectroscopy and theoretical methods. This is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Sun et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVSQDSAZSABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197618 | |
| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl m-tolyl sulfide | |
CAS RN |
4886-77-5 | |
| Record name | 1-Methyl-3-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, methyl m-tolyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4886-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


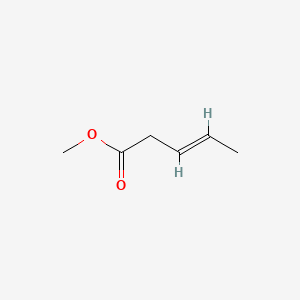
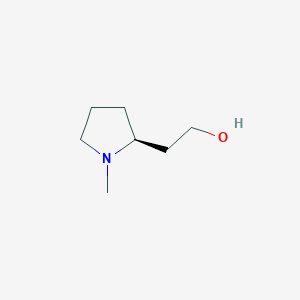
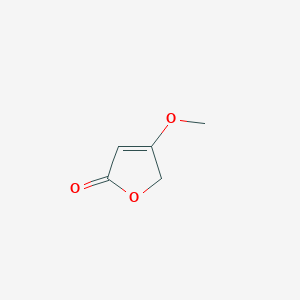
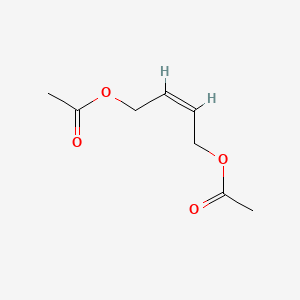
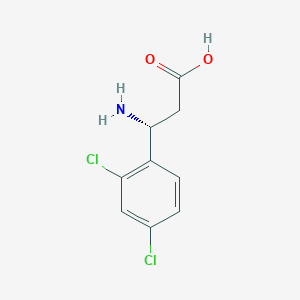



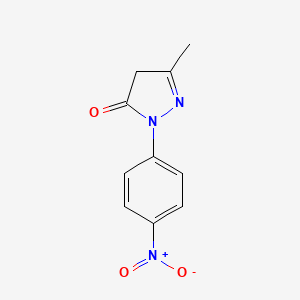
![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
